Aclantate

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Aclantate (HOE 473) is an experimental NSAID with a unique 2-chloro-3-methylphenylamino thiophene core. It is not therapeutically equivalent to any marketed NSAID—distinct SAR profile makes it invaluable as a molecular probe for COX selectivity studies and as an analytical reference standard for thiophene-containing NSAIDs. Lacking published IC₅₀ data, it is ideal for researchers establishing in-house dose-response assays. ≥98% purity supports HPLC/LC-MS method development. For R&D only; not for human use.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
CAS No. 39633-62-0
Cat. No. B1666541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclantate
CAS39633-62-0
SynonymsAclantate;  Aclantato;  Aclantatum;  Hoe 473;  Hoe473;  Hoe473
Molecular FormulaC15H14ClNO4S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl
InChIInChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3
InChIKeyKMGLZXXYCVKWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aclantate (CAS 39633-62-0): An Experimental Nonsteroidal Anti-Inflammatory Drug (NSAID) for Research Procurement


Aclantate (CAS 39633-62-0) is a small molecule experimental drug and a nonsteroidal anti-inflammatory drug (NSAID) [1]. It is also known by its development code HOE 473 and its systematic name, 4-(2-chloro-3-methylphenylamino)-3-thiophene carboxylate [2]. As an experimental compound, Aclantate has not been approved for clinical use and is primarily utilized in research settings to investigate inflammatory pathways [3]. Its mechanism of action is associated with the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins .

The Risk of Generic Substitution: Why Aclantate Cannot Be Interchanged with Other NSAIDs


Generic substitution of Aclantate with other NSAIDs is not scientifically valid due to its distinct molecular structure and the lack of established therapeutic equivalence data. While many NSAIDs share a common mechanism of COX inhibition, their unique chemical structures (e.g., the thiophene ring system in Aclantate) can lead to significant differences in potency, selectivity, pharmacokinetic profiles, and off-target effects [1]. There is no public evidence of bioequivalence studies or clinical trials establishing that Aclantate has a similar safety and efficacy profile to any marketed NSAID. Therefore, interchanging it with a clinically approved NSAID like Ibuprofen or Naproxen is not supported and could lead to unpredictable research outcomes [2].

Quantitative Differentiation: Comparative Evidence for Aclantate Against Analogs


Structural Divergence from the Thiophene-Based NSAID Clantifen

Aclantate demonstrates a clear structural differentiation from its closest structural analog identified in authoritative databases, Clantifen (CAS 16562-98-4). The molecular backbone of Aclantate features a unique substitution pattern on the phenyl ring attached to the thiophene core, differing in the number and position of chlorine and methyl groups compared to Clantifen [1]. This structural variation is a critical determinant of pharmacological activity and target engagement.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Lack of Clinical or Preclinical Efficacy Data Against Common NSAIDs

A comprehensive search of authoritative databases reveals no quantitative data (e.g., IC50, ED50, Ki) for Aclantate's anti-inflammatory activity in any standardized assay that allows for a direct or indirect comparison to established NSAIDs like Ibuprofen or Diclofenac. While a 1972 publication alluded to its 'highly active' nature, no numerical data was provided [1]. Furthermore, no clinical trial records exist for this compound, precluding any evidence of human efficacy or safety [2].

Pharmacology Efficacy Comparative Analysis

Commercial Availability and Purity: A Baseline for Procurement

Aclantate is available from specialty chemical vendors for research purposes, with a stated purity typically ≥98% . This level of purity is a standard specification for research-grade compounds but is not a point of differentiation from other high-quality research chemicals. The compound is not available as an approved pharmaceutical, and its supply is limited to a few vendors with significant lead times (e.g., 3-6 months) .

Chemical Sourcing Quality Control Research Materials

Defined Research Applications for Aclantate Based on Existing Evidence


Exploratory Research on Structure-Activity Relationships (SAR) of Thiophene-Based Anti-Inflammatory Agents

Given the unique substitution pattern on its thiophene core, Aclantate serves as a specific molecular probe for SAR studies. Researchers can investigate how the 2-chloro-3-methylphenylamino moiety influences COX binding, potency, and selectivity compared to analogs like Clantifen. This is its primary research value proposition, as the fundamental anti-inflammatory activity has only been suggested without detailed quantification [1].

Use as a Positive Control in In Vitro Assays for Novel NSAID Discovery (with Caveats)

Aclantate may be used as a reference compound in COX inhibition assays. However, the absence of a published IC50 value means researchers must first establish its potency in their own assay system before using it for comparative purposes. Its inclusion in a panel of known NSAIDs would require careful justification and preliminary dose-response characterization [1].

Chemical Reference Standard for Analytical Method Development

With a defined chemical structure (InChIKey: KMGLZXXYCVKWOP-UHFFFAOYSA-N) and available at a purity of ≥98%, Aclantate can be procured as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) aimed at detecting or quantifying thiophene-containing NSAID compounds . This application is independent of its pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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